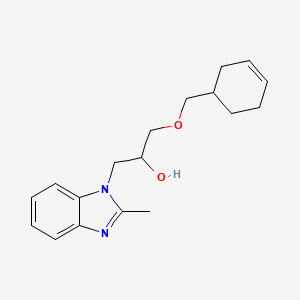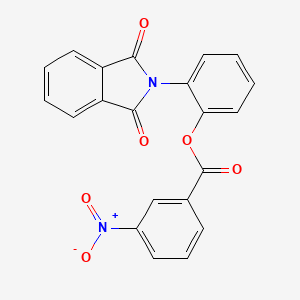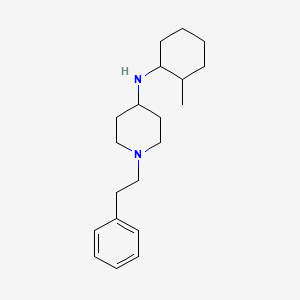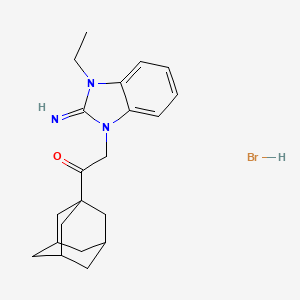![molecular formula C21H22N2O2 B5187566 N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has been studied for its potential use in treating malaria. This compound has shown promising results in laboratory experiments and has the potential to be a valuable addition to the arsenal of drugs used to combat this disease.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.
Biochemical and Physiological Effects:
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have low toxicity in animal studies. It is well-tolerated and has a low risk of causing adverse effects. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have a long half-life in the body, which may make it a good candidate for use in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its ability to effectively treat drug-resistant strains of malaria. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has a long half-life, which may make it a good candidate for use in combination therapies. One limitation of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide. One area of focus could be on developing more efficient synthesis methods to make the compound more widely available. Additionally, further studies could be conducted to better understand the mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide and to identify any potential side effects or interactions with other drugs. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in humans.
Métodos De Síntesis
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is synthesized through a series of chemical reactions starting with 2-chloroquinoline and 4-propylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been extensively studied for its anti-malarial properties. In vitro studies have shown that N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In vivo studies in mice have also demonstrated the effectiveness of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in treating malaria.
Propiedades
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-5-16-8-11-18(12-9-16)25-15-14-22-21(24)20-13-10-17-6-3-4-7-19(17)23-20/h3-4,6-13H,2,5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVSOCKPTMECIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)


![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)